molecular formula C7H9NO B078072 1,4-Dimethyl-1,2-dihydropyridine-2-one CAS No. 15031-42-2

1,4-Dimethyl-1,2-dihydropyridine-2-one

Cat. No.: B078072
CAS No.: 15031-42-2
M. Wt: 123.15 g/mol
InChI Key: IUHPZLHUCOTVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-1,2-dihydropyridine-2-one is a heterocyclic organic compound with a pyridinone core structure. This compound is characterized by the presence of two methyl groups at the 1 and 4 positions of the pyridinone ring. It is known for its versatile chemical properties and has found applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dimethyl-1,2-dihydropyridine-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methyl-2-pyridone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-1,2-dihydropyridine-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the pyridinone ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.

    Substitution: Various electrophiles like alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Introduction of alkyl, acyl, or other functional groups at specific positions on the pyridinone ring.

Scientific Research Applications

1,4-Dimethyl-1,2-dihydropyridine-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1,2-dihydropyridine-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

    2(1H)-Pyridinone, 1-methyl-: Lacks the additional methyl group at the 4 position, resulting in different chemical and biological properties.

    2(1H)-Pyridinone, 4-methyl-: Similar structure but with only one methyl group at the 4 position.

    2(1H)-Pyridinone: The parent compound without any methyl substitutions.

Uniqueness: 1,4-Dimethyl-1,2-dihydropyridine-2-one is unique due to the presence of two methyl groups, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its stability, solubility, and overall biological activity compared to its analogs.

Properties

CAS No.

15031-42-2

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

1,4-dimethylpyridin-2-one

InChI

InChI=1S/C7H9NO/c1-6-3-4-8(2)7(9)5-6/h3-5H,1-2H3

InChI Key

IUHPZLHUCOTVJJ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C=C1)C

Canonical SMILES

CC1=CC(=O)N(C=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-methy-2(1H)-pyridone (5 g, 45.82 mmol) and potassium carbonate (12.64 g, 91.64 mmol) in DME (100 mL) was added iodomethane (50.5 g, 366 mmol) at room temperature and the reaction mixture was heated to reflux overnight. The reaction mixture was cooled to room temperature, poured into water (200 mL) and was extracted with ethyl acetate (3×100 mL). The combined extracts were washed with brine solution (200 mL) and were dried over anhydrous magnesium sulfate. Filtration of the drying agent and concentration gave the crude product which was purified by silica gel chromatography on a Biotage (40 m) column to afford 2.5 g (44% yield) of 1,4-dimethyl-2(1H)-pyridone as an amorphous white solid. FAB-HRMS m/e calcd for C7H9NO (M+H) 123.0241. found 123.0246. b) Preparation of 1,4-dimethyl-3-iodo-2(1H)-pyridone and 1,4-dimethyl-5-iodo-2(1H)-pyridone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.64 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.